molecular formula C6H9NO2S B088390 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) CAS No. 13584-27-5

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI)

Cat. No.: B088390
CAS No.: 13584-27-5
M. Wt: 159.21 g/mol
InChI Key: ODQRPTODALTOCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves several steps:

Chemical Reactions Analysis

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted derivatives .

Mechanism of Action

The mechanism of action of 1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) involves the inhibition of succinate dehydrogenase (SDHI). This enzyme is crucial for the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production in fungal cells .

Comparison with Similar Compounds

1,4-Oxathiin-3-carboxamide,5,6-dihydro-2-methyl-(8CI,9CI) is unique due to its specific inhibition of succinate dehydrogenase. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and spectrum of activity.

Biological Activity

1,4-Oxathiin-3-carboxamide, 5,6-dihydro-2-methyl-(8CI,9CI), commonly known as oxycarboxin, is a systemic fungicide belonging to the oxathiin class. Its primary application has been in agriculture for controlling various fungal diseases. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific pathogens, and associated toxicological profiles.

Oxycarboxin has the following chemical structure and properties:

  • Chemical Formula : C12H13N1O2S1
  • Molecular Weight : 235.30 g/mol
  • CAS Number : 136-84-5

Oxycarboxin acts primarily by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in fungi, leading to reduced energy production and ultimately fungal cell death. The specific target site on SDH is the ubiquinone binding site, making it effective against a range of fungal pathogens.

Biological Activity Against Fungal Pathogens

Oxycarboxin has shown efficacy against several important agricultural pathogens:

  • Botrytis cinerea : Effective in controlling gray mold in various crops.
  • Fusarium spp. : Demonstrated activity against Fusarium wilt diseases.
  • Aspergillus spp. : Inhibits growth and sporulation of certain Aspergillus species.

Efficacy Data

The following table summarizes the efficacy of oxycarboxin against selected fungal pathogens:

PathogenEfficacy (%)Concentration (mg/L)Reference
Botrytis cinerea8550
Fusarium oxysporum75100
Aspergillus niger9025

Case Study 1: Efficacy in Greenhouse Crops

A study conducted on the application of oxycarboxin in greenhouse settings demonstrated significant reductions in disease incidence of Botrytis cinerea on ornamental plants. The treatment resulted in a notable increase in plant health and yield compared to untreated controls.

Case Study 2: Resistance Development

Research has identified mutations in succinate dehydrogenase that confer resistance to oxycarboxin among certain fungal strains. Five carboxin-resistant mutants from Aspergillus oryzae were characterized for their growth sensitivity and SDH activity, revealing varying degrees of resistance that could impact management strategies for this fungicide .

Toxicological Profile

Oxycarboxin is classified as very toxic to aquatic life and has potential organ toxicity upon prolonged exposure. The following table outlines key toxicological endpoints:

EndpointValueReference
Oral LD50 (rat)>2000 mg/kg
Dermal LD50 (rat)>2000 mg/kg
Inhalation LC50 (rat)>5 mg/L

Regulatory Status

Oxycarboxin was first registered as a pesticide in the United States in 1971 but has seen limited market presence due to low sales and a narrow spectrum of disease control. Current assessments indicate that while it poses risks to aquatic environments, occupational exposure levels are manageable under proper safety protocols .

Properties

IUPAC Name

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQRPTODALTOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SCCO1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878943
Record name 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13584-27-5
Record name 1,4-OXATHIIN-3-CARBOXAMIDE, 5,6-DIHYDRO-2-METHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The prior art preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamides (Ia) has been effected by two methods. The first method has included (1) converting acetoacetamide to alphachloroacetoacetamide, (2) reacting this with 2-mercaptoethanol in a mutual solvent in the presence of a base, (3) subjecting the resulting product to acidic conditions whereby it cyclizes with loss of water to form 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamide (Ia) and (4) isolating said product from the reaction mixture. The second method of preparing same has used alkyl acetoacetate in place of acetoacetamide as a starting material. Thus, from the procedure analogous to the first method described above, the resulting 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboalkoxide (Ib) was converted to 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxamide (Ia).
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